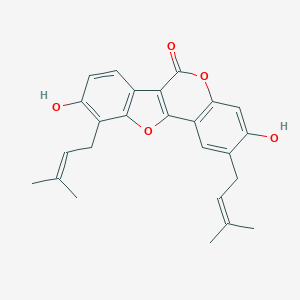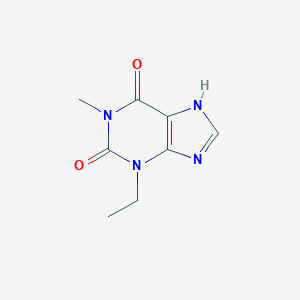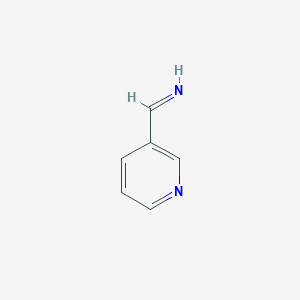
3-Pyridinemethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanimine, also known as 3-pyridylcarboxaldehyde imine, is an organic compound with the molecular formula C7H7N2. It is a yellow solid with a melting point of 92-94°C. 3-Pyridinemethanimine is used in various scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanimine involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination results in a change in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pyridinemethanimine. However, it has been shown to be non-toxic and has low cytotoxicity, making it a suitable candidate for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Pyridinemethanimine in lab experiments is its ability to selectively bind with certain metal ions, making it a useful tool for the detection of these ions in biological samples. However, one limitation is that it has a relatively low quantum yield, which can affect its sensitivity in certain applications.
Orientations Futures
There are several future directions for the use of 3-Pyridinemethanimine in scientific research. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. Another direction is the development of new fluorescent probes for biological imaging, utilizing the unique properties of 3-Pyridinemethanimine. Additionally, further research could be conducted to explore the potential of 3-Pyridinemethanimine in drug delivery systems and other biomedical applications.
In conclusion, 3-Pyridinemethanimine is a promising compound with unique properties that make it a useful tool for various scientific research applications. Its ability to selectively bind with certain metal ions and its low cytotoxicity make it a suitable candidate for biological applications. Further research is needed to explore its full potential in various fields of study.
Méthodes De Synthèse
The synthesis of 3-Pyridinemethanimine can be achieved through various methods, including the reaction of 3-pyridinecarboxaldehyde with ammonia or hydrazine. Another method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The yield of 3-Pyridinemethanimine can be improved by using a catalytic amount of a Lewis acid such as zinc chloride.
Applications De Recherche Scientifique
3-Pyridinemethanimine has been used in various scientific research applications, including the development of fluorescent probes for biological imaging. It has been shown to have selective binding properties towards certain metal ions, such as copper and zinc. This property has been utilized in the development of biosensors for the detection of these metal ions in biological samples.
Propriétés
IUPAC Name |
pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRKTSKLFWZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598569 |
Source


|
| Record name | 1-(Pyridin-3-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154394-30-6 |
Source


|
| Record name | 1-(Pyridin-3-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


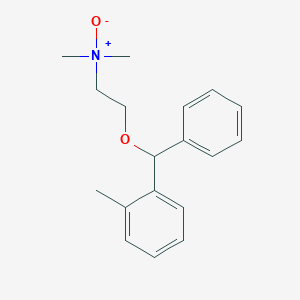
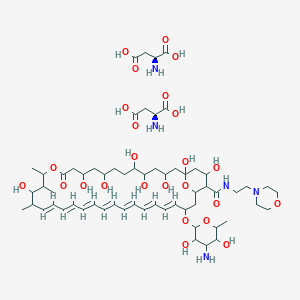


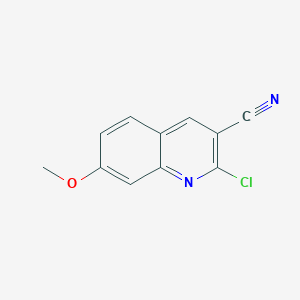



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
